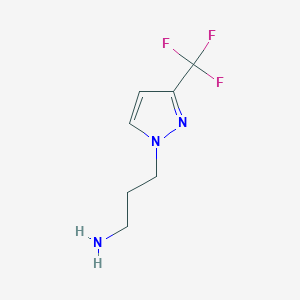

3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine

Description

3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine is a fluorinated pyrazole derivative featuring a propylamine chain linked to a trifluoromethyl-substituted pyrazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring serves as a scaffold for intermolecular interactions, such as hydrogen bonding and π-π stacking . Its molecular formula is C₈H₁₂F₃N₃, with a molar mass of 207.2 g/mol and CAS number 1006334-06-0 .

Properties

IUPAC Name |

3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3/c8-7(9,10)6-2-5-13(12-6)4-1-3-11/h2,5H,1,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBFWCUKDVZZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006455-31-7 | |

| Record name | 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with propylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and catalysts to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate for synthesizing more complex molecules in pharmaceutical and material sciences. The trifluoromethyl group enhances the compound's reactivity and stability, making it an attractive candidate for further functionalization .

Potential Biological Interactions

Research has indicated that compounds containing pyrazole structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the trifluoromethyl group can enhance lipophilicity, improving the compound's interaction with biological targets such as enzymes and receptors .

Case Study: Interaction with Biological Targets

A study involving this compound demonstrated its potential to modulate enzyme activity through binding interactions. Techniques such as surface plasmon resonance and molecular docking studies were employed to analyze its binding affinities, revealing insights into its mechanism of action .

Pharmaceutical Applications

Drug Development

The compound is being investigated as a pharmaceutical intermediate due to its promising biological activities. Its derivatives have shown potential in treating various diseases, leading to the development of several drug candidates currently undergoing clinical trials .

Table 1: Summary of Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Anticancer Agents | Potential use in developing drugs targeting cancer cells |

| Anti-inflammatory Drugs | Investigated for properties that reduce inflammation |

| Analgesics | Potential application in pain management formulations |

Agrochemical Uses

Crop Protection

this compound derivatives are utilized in agrochemical formulations aimed at pest control. The unique properties of trifluoromethylpyridines contribute to their effectiveness as crop protection agents .

Material Science

Development of New Materials

In material science, this compound is explored for its ability to enhance the stability and reactivity of new materials. Its incorporation into polymer matrices can lead to materials with improved physical and chemical properties .

Mechanism of Action

The mechanism of action of 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Chain Length : Extending the alkyl chain (e.g., butan-1-amine vs. propylamine) increases molecular weight and may enhance membrane permeability .

- Heterocycle Substitution : Replacing pyrazole with nitroimidazole (e.g., mTFN-1) introduces hypoxia-targeting properties but reduces metabolic stability due to nitro group reactivity .

Antiproliferative Activity

In a study comparing N3-acyl-N5-aryl-3,5-diaminoindazole analogs, propylamine derivatives with morpholine or 4-methylpiperazine substituents exhibited distinct activity profiles:

Hypoxia-Targeting Properties

Nitroimidazole-based propylamine derivatives (e.g., CF3PM) demonstrated hypoxia-selective cytotoxicity in V79 cells:

- CF3PM (5,6-dimethyl-4-[3-(2-nitro-1-imidazolyl)propylamino]-2-trifluoromethylpyrimidine) exhibited the highest selectivity ratio (15.5) between hypoxic and aerobic cells .

- In contrast, DiCF3 (N-3,5-di-trifluoromethylbenzyl analog) showed minimal selectivity (2.0 ), highlighting the critical role of substituent positioning .

Critical Analysis and Research Implications

Structure-Activity Relationships (SAR) :

- The trifluoromethyl group on pyrazole enhances both lipophilicity and electron-withdrawing effects, improving binding to hydrophobic pockets in biological targets .

- Alkyl chain modifications influence cellular uptake; shorter chains (e.g., propylamine) favor rapid diffusion, while longer chains (e.g., butan-1-amine) may improve sustained release .

Toxicity and Safety: Propylamine derivatives with methylthio groups (e.g., 3-(Methylthio)propylamine) exhibit skin and eye irritation hazards (Category 1C), necessitating stringent handling protocols .

Biological Activity

3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine is a chemical compound characterized by its unique trifluoromethyl group attached to a pyrazole moiety. This structure imparts distinct electronic properties and enhances the compound's lipophilicity, making it a subject of interest in medicinal chemistry and pharmacological research. The molecular formula of this compound is CHFN, with a molecular weight of 193.17 g/mol.

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent attachment of the propylamine group. The reactivity of the pyrazole moiety allows for various chemical transformations, which can lead to the development of derivatives with potentially enhanced biological activities.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation. Key findings include:

- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). Studies indicate that compounds with similar structures may inhibit critical pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways .

- Anti-inflammatory Effects : There is evidence suggesting that pyrazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

- Antibacterial Properties : Some studies have reported antibacterial activity associated with pyrazole derivatives, indicating a broad spectrum of biological activity .

Summary of Biological Activities

| Biological Activity | Mechanism/Target | References |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E), EGFR | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antibacterial | Disruption of bacterial cell function |

Case Studies

- Antitumor Efficacy : A study evaluated various pyrazole derivatives, including this compound, against breast cancer cell lines. Results indicated that certain modifications to the pyrazole structure could enhance cytotoxicity, especially when used in combination with standard chemotherapy agents like doxorubicin. The combination showed a significant synergistic effect, particularly in MDA-MB-231 cells .

- Anti-inflammatory Activity : Research has highlighted the anti-inflammatory potential of pyrazole derivatives through their ability to inhibit key enzymes involved in inflammatory processes. This suggests that this compound could be developed into therapeutic agents for conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and influences pharmacokinetic properties, potentially improving bioavailability and efficacy.

Comparison with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine | Structure | Exhibits antitumor activity; similar trifluoromethyl substitution. |

| 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | Structure | Different alkyl chain; studied for antimicrobial properties. |

| 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol | Structure | Contains chlorine substitution; explored for pesticide applications. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine with high purity?

- Methodological Answer : The synthesis requires careful selection of reagents and reaction conditions. For example, copper(I) bromide and cesium carbonate are effective catalysts for coupling reactions involving pyrazole derivatives, as demonstrated in the synthesis of structurally similar compounds . Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) and characterization by H/C NMR and HRMS are critical to confirm purity and structure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz) and C NMR confirm regiochemistry and substituent positions, with characteristic shifts for trifluoromethyl groups (~δ -60 ppm in F NMR) .

- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ for related pyrazole derivatives) .

- IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches near 3298 cm) .

Advanced Research Questions

Q. How can regioselectivity be achieved in synthesizing trifluoromethylpyrazole derivatives?

- Methodological Answer : Regioselective synthesis often involves lithiation strategies. For example, n-BuLi in THF selectively deprotonates pyrazole rings at specific positions, enabling electrophilic trapping (e.g., with trifluoromethylating agents). Flow chemistry can enhance reproducibility by controlling reaction kinetics and avoiding intermediate precipitation .

Q. What role does Design of Experiments (DoE) play in optimizing reaction conditions for this compound?

- Methodological Answer : DoE minimizes experimental trials while maximizing data quality. For instance, factorial designs can optimize parameters like temperature (e.g., 35°C vs. higher), solvent polarity (e.g., DMSO vs. THF), and catalyst loading. Statistical analysis identifies significant variables, reducing development time by ~40% compared to trial-and-error approaches .

Q. How can computational methods be integrated with experimental synthesis to improve efficiency?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding experimental design. The ICReDD framework combines computational reaction path searches with machine learning to prioritize viable conditions, creating a feedback loop between simulation and lab data .

Q. What strategies are effective for functionalizing the propylamine moiety in this compound?

- Methodological Answer :

- N-Alkylation : React with alkyl halides or carbonyl compounds under basic conditions (e.g., CsCO) .

- Cross-Coupling : Use palladium catalysts for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

- Derivatization : Modify the amine group via reductive amination or acylation to enhance bioactivity .

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Calibration : Use certified reference standards (e.g., aprepitant analogs) to validate NMR and MS instruments .

- Solvent Effects : Account for solvent-induced shifts (e.g., CDCl vs. DMSO-d) in NMR comparisons .

- Reproducibility : Replicate synthesis and analysis under controlled conditions to isolate variables .

Q. What purification challenges arise due to by-products, and how can they be mitigated?

- Methodological Answer :

- Chromatography : Gradient elution (e.g., 0–100% ethyl acetate/hexane) separates closely related impurities .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the amine as a crystalline solid .

- LC-MS Monitoring : Track by-product formation in real-time to adjust reaction quenching points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.